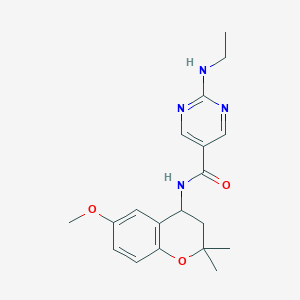

![molecular formula C21H20N2O3 B5548610 2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide" typically involves condensation reactions between hydrazides and aldehydes or ketones to form Schiff bases, a subclass characterized by their C=N double bond. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base, was synthesized by reacting 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, demonstrating the typical approach for generating such compounds (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of hydrazide derivatives often features near-planar configurations around the C=N double bond. The crystal structures reveal stabilization through hydrogen bonds, weak C-H...O interactions, and π-π stacking, contributing to their unique properties. The detailed crystallographic analysis of similar compounds provides insights into their molecular geometry and intermolecular interactions, essential for understanding their reactivity and physical characteristics (Cheng et al., 2012).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, leading to the formation of complex molecules with multiple functional groups. These reactions, including Diels-Alder reactions, condensation, and cycloaddition, underscore the chemical versatility and reactivity of the hydrazide moiety and its derivatives. Such reactivity forms the basis for synthesizing a wide range of chemical entities with potential applications across different fields (Rasool et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One area of research has involved the synthesis of related compounds and their characterization. For example, the facile synthesis of functionalized fused benzochromene derivatives has been explored, showing that dimethyl and diethyl acetylenedicarboxylate can react smoothly with naphthols to produce highly functionalized benzochromenes in high yields via intramolecular Wittig reaction. These compounds' NMR data have been thoroughly analyzed, providing insights into their structural properties (Eshghi et al., 2015).

Nonlinear Optical Properties

Another significant application is in the field of nonlinear optics. Hydrazones, including compounds structurally similar to 2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide, have been synthesized and their third-order nonlinear optical properties studied. These compounds exhibit promising optical power limiting behavior, suggesting their potential use in optical device applications like optical limiters and switches (Naseema et al., 2010).

Potential for Anticancer Activity

Research has also explored the potential anticancer activity of similar compounds. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against various cancer cell lines, indicating the potential for these compounds to serve as leads in developing new anticancer drugs (Deady et al., 2003).

Antioxidant and Antibacterial Activities

Moreover, the antioxidant and antibacterial activities of naphthylmethyl-1, 3, 4-oxadiazoles, compounds that share structural similarities, have been investigated. Certain derivatives demonstrated good antioxidant activity in vitro and showed promise in antibacterial applications, highlighting the diverse biological activities of these compounds (Soumya & Rajitha, 2015).

Eigenschaften

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14-6-5-7-15(2)21(14)26-13-20(25)23-22-12-18-17-9-4-3-8-16(17)10-11-19(18)24/h3-12,24H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHBTOZIMWCQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethylphenoxy)-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)